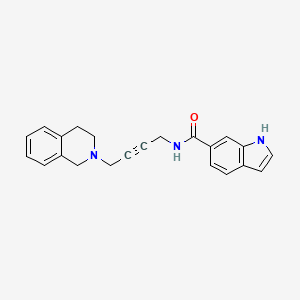
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide is an intriguing compound that has captured the interest of researchers across various scientific disciplines. This compound's unique structural features make it a valuable subject for study in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide can be achieved through a multi-step synthetic route. One possible method involves:
Starting with 3,4-dihydroisoquinoline, which undergoes alkylation to form 4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yne.
This intermediate is then reacted with 1H-indole-6-carboxylic acid chloride under appropriate conditions to form the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but with optimizations for scale, such as continuous flow processes, the use of more cost-effective reagents, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions: N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: : Conversion of the dihydroisoquinoline moiety to its corresponding isoquinoline derivative.
Reduction: : Hydrogenation of the alkyne group to form a saturated alkane.
Substitution: : Electrophilic substitution reactions on the indole ring.
Oxidation: : Common oxidizing agents like manganese dioxide (MnO2) or potassium permanganate (KMnO4).
Reduction: : Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: : Halogenating agents or nitronium ions for electrophilic substitutions.
Major Products Formed: The products of these reactions can include isoquinoline derivatives, fully saturated alkane chains, and various substituted indole derivatives, depending on the reagents and conditions used.
科学的研究の応用
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide has applications across several fields:
Chemistry: : As a building block for complex organic synthesis and studies on reaction mechanisms.
Biology: : Potential use as a molecular probe in studying enzyme interactions or signal transduction pathways.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory or anticancer activities.
Industry: : Usage in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用機序
The compound's effects are largely dependent on its interactions with molecular targets within cells. It may inhibit or activate specific enzymes or receptors, influencing various cellular pathways. For instance, it might inhibit kinase enzymes involved in cell proliferation, making it a candidate for anticancer therapies.
類似化合物との比較
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide can be compared to other compounds such as:
1H-indole-3-carboxamide: : Shares the indole structure but lacks the dihydroisoquinoline and alkyne moieties.
2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene: : Similar substitution pattern but with a thiophene ring instead of indole.
N-(4-(isoquinolin-1-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide: : Contains the isoquinoline instead of the dihydroisoquinoline moiety.
This unique combination of structural features and its versatile reactivity makes this compound a standout compound in scientific research.
特性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c26-22(19-8-7-18-9-12-23-21(18)15-19)24-11-3-4-13-25-14-10-17-5-1-2-6-20(17)16-25/h1-2,5-9,12,15,23H,10-11,13-14,16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGCDSFUVQJHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
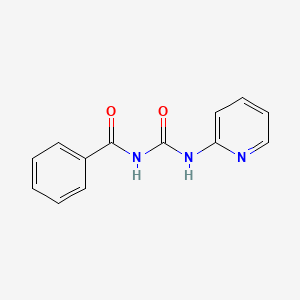
![4-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2901150.png)
![2-(benzylsulfanyl)-N-(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2901151.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2901153.png)
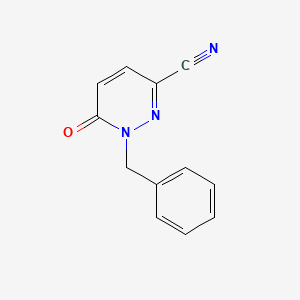
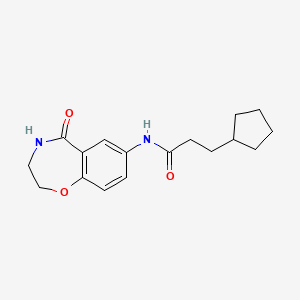
![2-(3,4-dimethoxyphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2901160.png)
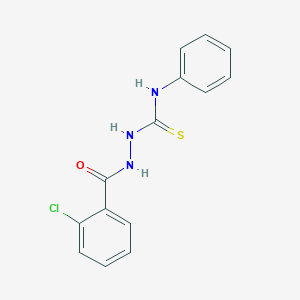
![3-(2-Fluorophenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-YL]-1,2,4-oxadiazole](/img/structure/B2901162.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2901165.png)
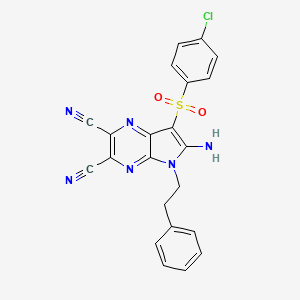
![7-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2901169.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2901170.png)
